(R)-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine
CAS No.:
Cat. No.: VC17968247
Molecular Formula: C14H10FNO2
Molecular Weight: 243.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H10FNO2 |
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Molecular Weight | 243.23 g/mol |
IUPAC Name | (2R)-2-(4-fluoro-3-phenoxyphenyl)-2-hydroxyacetonitrile |
Standard InChI | InChI=1S/C14H10FNO2/c15-12-7-6-10(13(17)9-16)8-14(12)18-11-4-2-1-3-5-11/h1-8,13,17H/t13-/m0/s1 |
Standard InChI Key | FYIOXXUKFQPTJS-ZDUSSCGKSA-N |
Isomeric SMILES | C1=CC=C(C=C1)OC2=C(C=CC(=C2)[C@H](C#N)O)F |
Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(C#N)O)F |
Introduction
Structural Characteristics and Molecular Configuration
(R)-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine (C₁₄H₁₀FNO₂) features a benzaldehyde core substituted with a fluorine atom at the 4-position, a phenoxy group at the 3-position, and a cyanohydrin moiety (-CH(OH)CN) at the aldehyde carbon. The (R)-configuration at the cyanohydrin carbon confers stereochemical specificity, which is crucial for its biological activity and synthetic utility.
The molecular structure integrates three key functional groups:
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Fluorine: Enhances electronegativity and metabolic stability.
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Phenoxy group: Contributes to lipophilicity and substrate-receptor interactions.
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Cyanohydrin: Provides reactivity for further transformations, such as esterifications or cyclizations .
The compound’s molecular weight is 243.23 g/mol, with a density of 1.209 g/cm³ and a refractive index of 1.583. Its solubility profile favors organic solvents (e.g., ethanol, toluene) over aqueous media, aligning with its role in synthetic organic chemistry.
Synthesis and Manufacturing Processes
Precursor Synthesis: 4-Fluoro-3-phenoxybenzaldehyde
The synthesis of (R)-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine begins with the preparation of its aldehyde precursor, 4-fluoro-3-phenoxybenzaldehyde (C₁₃H₉FO₂). A reported method involves hydrolyzing 4-fluoro-3-phenoxybenzaldehyde ethyleneacetal in a mixture of ethanol, water, and hydrochloric acid, followed by toluene extraction and vacuum distillation. This process yields the aldehyde in 91% purity .
Cyanohydrin Formation
The aldehyde undergoes nucleophilic addition with hydrogen cyanide (HCN) under controlled conditions to form the cyanohydrin. The reaction typically employs a chiral catalyst or enzymatic system to enforce the (R)-configuration. For example, (S)-oxynitrilase enzymes or titanium-BINOL complexes achieve enantiomeric excesses exceeding 90%.
Reaction Scheme:
Industrial-Scale Production
Industrial protocols often use continuous-flow reactors to enhance safety and efficiency when handling HCN. Purification involves fractional distillation or chiral chromatography to isolate the (R)-enantiomer.
Physicochemical Properties
The compound’s stability is pH-dependent, with decomposition observed under strongly acidic or basic conditions due to cyanide release.
Applications in Agrochemical and Pharmaceutical Industries
Flumethrin Synthesis
(R)-4-Fluoro-3-phenoxybenzaldehyde Cyanhydrine is a key intermediate in synthesizing flumethrin, a pyrethroid acaricide. Flumethrin’s structure incorporates the cyanohydrin’s chiral center, which is essential for binding to insect voltage-gated sodium channels .
Flumethrin Synthesis Pathway:
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Esterification: The cyanohydrin reacts with trans-(E)-3-[2-chloro-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropanecarboxylic acid chloride.
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Diastereomer Separation: The product is purified to isolate the bioactive trans-Z isomers .
Pharmaceutical Intermediates
The compound’s reactive cyanohydrin group enables its use in synthesizing β-blockers and antifungal agents. For example, condensation with aryl halides yields α-cyanoethers, which are precursors to neuroactive compounds.
Hazard | Precautionary Measure |
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Acute Toxicity (Oral) | Use PPE; avoid inhalation |
Skin Irritation | Nitrile gloves and lab coats |
Environmental Hazard | Dispose via certified facilities |
Workplaces must monitor airborne concentrations using GC-MS and ensure ventilation systems meet OSHA standards.
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